- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitorsBioorganic & Medicinal Chemistry Letters, 2019, 29(2), 257-261,
Cas no 947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine structure](https://nl.kuujia.com/scimg/cas/947248-68-2x500.png)
947248-68-2 structure
Productnaam:6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS-nummer:947248-68-2
MF:C6H5BrN4
MW:213.034699201584
MDL:MFCD11656619
CID:94922
PubChem ID:25215940
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
- (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
- 2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
- XHBQNLHFUPSZNL-UHFFFAOYSA-N
- EBD472434
- RW2853
- TRA0024671
- PB26677
- AM807460
- SY017073
- AB0027818
- W9703
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine (ACI)
- FS-2992
- 6-bromo-1H-4lambda~5~-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- J-518277
- 947248-68-2
- CS-W008421
- DB-080009
- AKOS015834699
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, AldrichCPR
- SCHEMBL43051
- Z1269142865
- DTXSID80649138
- EN300-98445
- MFCD11656619
-
- MDL: MFCD11656619
- Inchi: 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
- InChI-sleutel: XHBQNLHFUPSZNL-UHFFFAOYSA-N
- LACHT: BrC1=CN2C(=NC(N)=N2)C=C1
Berekende eigenschappen
- Exacte massa: 211.97000
- Monoisotopische massa: 211.96976g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 154
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 56.2
- XLogP3: 1.1
Experimentele eigenschappen
- Kleur/vorm: White to Yellow Solid
- Dichtheid: 2.09
- PSA: 56.21000
- LogboekP: 1.65520
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302;H315;H320;H335
- Waarschuwingsverklaring: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Opslagvoorwaarde:Room temperature
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011436-100G |
6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 97% | 100g |
¥ 1,333.00 | 2023-04-12 | |
Ambeed | A209273-100g |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 97% | 100g |
$202.0 | 2025-02-25 | |
eNovation Chemicals LLC | K09229-2g |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | >95% | 2g |
$290 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF448-20g |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 97+% | 20g |
864.0CNY | 2021-08-04 | |
Apollo Scientific | OR310898-25g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 97% | 25g |
£75.00 | 2025-02-20 | |
Enamine | EN300-98445-5.0g |
6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95.0% | 5.0g |
$58.0 | 2025-02-21 | |
Apollo Scientific | OR310898-1g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 97% | 1g |
£15.00 | 2025-03-21 | |
eNovation Chemicals LLC | K09229-4g |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | >95% | 4g |
$650 | 2024-05-23 | |
Matrix Scientific | 073783-5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine, 95+% |
947248-68-2 | 95+% | 5g |
$1750.00 | 2023-09-08 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1710-100g |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 100g |
$479 | 2023-09-07 |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: 1,4-Dioxane ; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
Referentie
- Preparation of benzoxazepines as PI3K/mTOR inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
Referentie
- Preparation of N-(benzothiazolyl)acetamide derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
1.2 20 °C → reflux; 2 h, reflux
Referentie
- Aminotriazoles as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory, autoimmune and allergic disorders, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1 h, rt
1.2 rt; 3 h, rt → reflux
1.2 rt; 3 h, rt → reflux
Referentie
- Preparation of fused heteroaromatic compounds for organic electroluminescent device, Korea, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
Referentie
- Preparation of triazolopyridines as apoptosis signal-regulating kinase (ASK) inhibitors for treatment of autoimmune, inflammatory, cardiovascular, and/or neurodegenerative diseases., World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
Referentie
- Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use as antitumor agents and manufacture, World Intellectual Property Organization, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, rt
1.2 reflux
1.2 reflux
Referentie
- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 18 h, rt → 60 °C
Referentie
- Preparation and uses of 2-amino-1,2,4-triazolo[1,5-a]pyridine derivatives as inhibitors of tyrosine kinases, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: 4-(Dimethylamino)pyridine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1.5 h, rt; 3 h, 60 °C
Referentie
- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors for treating inflammatory diseases, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt; rt → 60 °C
1.2 60 °C; 2 h, 60 °C
1.2 60 °C; 2 h, 60 °C
Referentie
- Preparation of prodrug derivatives of substituted triazolopyridine monopolar spindle 1 kinase inhibitors and their use for the treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
Referentie
- Fused bicyclic derivatives as PI3 kinase inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; > 1 min, 25 °C
1.2 1 d, reflux
1.3 Reagents: Water ; 1 h
1.2 1 d, reflux
1.3 Reagents: Water ; 1 h
Referentie
- Preparation of triazolopyridine compounds as PDE10A inhibitors, World Intellectual Property Organization, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
Referentie
- Preparation of benzoxazepines based PI3K/mTOR inhibitors against proliferative diseases, World Intellectual Property Organization, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Preparation of substituted 5-aminopyrazoles as potent selective adenosine A1 receptor antagonists, World Intellectual Property Organization, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C
1.2 60 °C; 2 h, 60 °C
1.2 60 °C; 2 h, 60 °C
Referentie
- Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 KinaseJournal of Medicinal Chemistry, 2020, 63(15), 8025-8042,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
1.2 20 °C → reflux; 2 h, reflux
Referentie
- A selective inhibitor reveals PI3Kγ dependence of TH17 cell differentiationNature Chemical Biology, 2012, 8(6), 576-582,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C; 20 °C → reflux; 2 h, reflux
1.2 20 °C; 20 °C → reflux; 2 h, reflux
Referentie
- Methods for the identification of phosphatidylinositol kinase interacting molecules and for the purification of phosphatidylinositol kinase proteins, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt
Referentie
- Preparation of substituted 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives and use thereof, World Intellectual Property Organization, , ,
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Raw materials
- Ethyl [(5-bromopyridin-2-yl)carbamothioyl]carbamate
- Carbon(isothiocyanatidic)acid Ethyl Ester
- 5-bromopyridin-2-amine
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Preparation Products
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Gerelateerde literatuur
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Gerelateerde producten
- 638137-30-1(N-(2-hydroxyethyl)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanylacetamide)
- 1220034-86-5(4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride)
- 806645-86-3(7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol)
- 756873-19-5(1,1'-Biphenyl,4-bromo-3,5-dimethyl-)
- 2228746-47-0(O-2-(7-chloro-1,3-dioxaindan-5-yl)propylhydroxylamine)
- 1807196-36-6(1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene)
- 1513498-15-1(2-(5-Bromo-1H-indol-3-yl)-2-methyl-propionic acid)
- 1806760-82-6(3-Chloro-5-(difluoromethyl)-4-methoxypyridine)
- 1806955-37-2(4-Cyano-6-(difluoromethyl)-2-methylpyridine-3-sulfonyl chloride)
- 1346819-06-4((1R)-1-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethan-1-amine hydrochloride)
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):182.0